8-Iodo-[1,2,4]triazolo[4,3-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-iodo-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWINGYPWGAOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 8 Iodo 1 2 3 Triazolo 4,3 a Pyridine
Retrosynthetic Analysis and Precursor Identification for the Triazolopyridine System
Retrosynthetic analysis is a problem-solving technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.com For the isres.orgacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine system, the primary disconnection points are within the triazole ring, as this is typically the final ring formed in the sequence.
A common retrosynthetic strategy involves disconnecting the N1-C8a and N2-N3 bonds of the triazole ring. This leads back to a key precursor: a 2-hydrazinopyridine (B147025) derivative. This precursor contains the pre-formed pyridine (B92270) ring and a hydrazine (B178648) moiety ready for cyclization. The carbon atom at position 3 of the triazole ring is typically introduced via a one-carbon electrophile, such as formic acid, an orthoformate, or a related equivalent. nih.gov
An alternative disconnection breaks the C3-N4 bond, which points to an acylated 2-hydrazinopyridine intermediate. researchgate.netsemanticscholar.org This intermediate can be formed from the reaction of 2-hydrazinopyridine with a carboxylic acid derivative. This approach is advantageous as it allows for the introduction of various substituents at the 3-position of the triazole ring.
Another powerful strategy involves the transformation of a different heterocyclic ring. For instance, a 1,3,4-oxadiazole (B1194373) ring can be converted into a 1,2,4-triazole (B32235) ring upon reaction with an amine. tandfonline.com In the context of a fused system, this suggests a retrosynthetic pathway where the isres.orgacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine is derived from a 2-(1,3,4-oxadiazol-2-yl)pyridine (B81742) intermediate. tandfonline.com This precursor itself can be synthesized from simpler pyridine and hydrazine fragments. tandfonline.com
Based on these analyses, the primary precursors for the synthesis of the isres.orgacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine core are identified as:
Substituted 2-hydrazinopyridines. organic-chemistry.orgrsc.orgresearchgate.net
Substituted 2-chloropyridines or 2-fluoropyridines. organic-chemistry.orgresearchgate.netorganic-chemistry.org
Substituted 2-aminopyridines. nih.govorganic-chemistry.org
Acyl hydrazides. acs.orgorganic-chemistry.orgresearchgate.net
For the specific target, 8-iodo- isres.orgacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine, the retrosynthetic analysis must also account for the iodine substituent. This implies that the ideal precursors would be pyridine derivatives already containing an iodine atom at the 3-position, such as 3-iodo-2-hydrazinopyridine or 2-chloro-3-iodopyridine (B15675).
Direct Iodination Approaches and Regioselectivity Considerations for theisres.orgacs.orgorganic-chemistry.orgTriazolo[4,3-a]pyridine Core
Direct C-H iodination of a pre-formed isres.orgacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine core presents a potentially atom-economical route to the target compound. However, the success of this approach hinges on the regioselectivity of the halogenation reaction. In pyridine and its simple derivatives, electrophilic substitution is often challenging due to the electron-deactivating nature of the nitrogen atom. When reactions do occur, they typically favor the 3- and 5-positions. scispace.comrsc.org
Studies on the direct, radical-based C-H iodination of various nitrogen-containing heterocycles, including quinolines and pyridines, have been developed. scispace.comrsc.org For pyridines, these methods generally result in iodination at the C3 and C5 positions. scispace.comrsc.org This suggests that direct iodination of the parent isres.orgacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine might yield a mixture of isomers, with substitution potentially occurring at positions 5, 6, 7, or 8 of the pyridine ring portion, and may not be selective for the desired 8-position.
In related fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, regioselective C3-iodination has been achieved using hypervalent iodine(III) reagents under aqueous conditions. nih.gov While this demonstrates the possibility of achieving high regioselectivity in similar systems, specific protocols for the C8-iodination of the isres.orgacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine core are not prominently reported. The electronic properties of the fused triazole ring significantly influence the reactivity of the pyridine ring, and without specific experimental data, predicting the outcome of direct iodination remains challenging. Therefore, multi-step pathways are generally preferred to ensure unambiguous placement of the iodo substituent.
Multi-Step Synthetic Pathways: Ring Closure and Functional Group Introduction
Given the challenges with regioselectivity in direct iodination, multi-step syntheses are the most reliable methods for preparing 8-iodo- isres.orgacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine. These pathways involve the sequential construction of the heterocyclic system, with the iodine atom being introduced via a strategically chosen starting material.
The synthesis of the isres.orgacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine scaffold almost invariably begins with a pre-functionalized pyridine ring. advancechemjournal.com The construction of the pyridine ring itself is a separate field of synthetic chemistry and is not typically performed as part of the synthesis of the final fused heterocycle, unless a highly specialized or unavailable substitution pattern is required. Commercially available, appropriately substituted pyridines serve as the foundational building blocks. For the synthesis of the title compound, the key starting material would be a pyridine derivative substituted at the 2- and 3-positions, for example, 2-amino-3-iodopyridine, 2-chloro-3-iodopyridine, or 2-hydrazino-3-iodopyridine.
The crucial step in the synthesis is the annulation of the triazole ring onto the pyridine core. Several methodologies have been established for this transformation.
Cyclization of 2-Hydrazinopyridines: This is a classic and versatile method. A 2-hydrazinopyridine precursor can be cyclized with various one-carbon reagents. For instance, reaction with aldehydes followed by an oxidative cyclization step, often mediated by reagents like iodine, yields the triazolopyridine ring. organic-chemistry.orgresearchgate.net A one-pot synthesis from 2-hydrazinopyridine and aromatic aldehydes at room temperature has been reported as a mild and efficient method. rsc.orgresearchgate.net
Palladium-Catalyzed Coupling and Dehydration: An efficient modern approach involves the palladium-catalyzed coupling of a 2-chloropyridine (B119429) with an acyl hydrazide. organic-chemistry.orgresearchgate.net This reaction chemoselectively forms an N-N bond at the terminal nitrogen of the hydrazide. The resulting intermediate is then subjected to dehydration, often using acetic acid under microwave irradiation, to effect the ring closure and form the triazole ring. organic-chemistry.orgresearchgate.net
CDI-Mediated Cyclization: Carbonyldiimidazole (CDI) can be used as a mild and effective reagent to mediate the tandem coupling and cyclization of a hydrazide and a 2-hydrazinopyridine, providing the fused triazole system in an operationally simple manner suitable for both batch and continuous flow processes. organic-chemistry.orgresearchgate.net
Intramolecular Cyclization of Acyl Hydrazides: The dehydration of N'- (pyridin-2-yl)acylhydrazides is a common strategy. researchgate.netsemanticscholar.org While classic conditions involve harsh reagents like phosphorus oxychloride or refluxing acids, which may not be compatible with sensitive functional groups, milder methods have been developed. researchgate.netsemanticscholar.org A modified Mitsunobu reaction, for example, can achieve this cyclization under neutral conditions, enhancing substrate scope. researchgate.netsemanticscholar.org
The table below summarizes some of these key cyclization methods.
| Method | Precursors | Reagents/Conditions | Key Features | Citations |
| Oxidative Cyclization | 2-Hydrazinopyridine, Aldehydes | Iodine (I₂), Room Temperature | Mild, one-pot, metal-free | rsc.org, researchgate.net |
| Palladium Catalysis | 2-Chloropyridine, Acyl Hydrazide | Pd₂(dba)₃, Ligand; then Acetic Acid, Microwave | Efficient, good functional group tolerance | organic-chemistry.org, researchgate.net |
| CDI Mediation | Hydrazide, 2-Hydrazinopyridine | Carbonyldiimidazole (CDI) | Mild, suitable for continuous flow | organic-chemistry.org, researchgate.net |
| Modified Mitsunobu | Acylated 2-Hydrazinopyridine | DEAD, PPh₃, TMS-azide | Mild, neutral conditions, good for sensitive substrates | researchgate.net, semanticscholar.org |
The most direct and unambiguous method to synthesize 8-iodo- isres.orgacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine is to start with a pyridine precursor that already contains the iodine atom at the required position. The 3-position of the pyridine ring becomes the 8-position of the final fused heterocyclic system.
The synthetic sequence would proceed as follows:
Start with a 3-iodopyridine (B74083) derivative: A suitable starting material would be 2-chloro-3-iodopyridine or 2-amino-3-iodopyridine.
Introduce the hydrazine functionality: If starting with 2-chloro-3-iodopyridine, it can be reacted with hydrazine hydrate (B1144303) to form 2-hydrazino-3-iodopyridine. If starting with 2-amino-3-iodopyridine, it would first need to be converted to the corresponding hydrazine.
Cyclization to form the triazole ring: The resulting 2-hydrazino-3-iodopyridine can then be cyclized using one of the methods described in section 2.3.2. For example, reaction with an aldehyde and subsequent iodine-mediated oxidative cyclization would yield the desired 3-substituted-8-iodo- isres.orgacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine. researchgate.net
This strategy, which incorporates the halogen substituent from the beginning, avoids issues of regioselectivity and is analogous to methods used to prepare other 8-substituted triazolopyridines, such as 8-bromo or 8-carbonitrile derivatives. lp.edu.ua
Green Chemistry Principles in the Synthesis of 8-Iodo-isres.orgacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies for synthesizing the isres.orgacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine core align with these principles.
Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. Greener alternatives are being explored for triazole synthesis. An iodine-mediated oxidative C-N and N-S bond formation in water has been reported for the synthesis of N-fused 3-amino-1,2,4-triazoles, offering an environmentally benign approach. organic-chemistry.org Polyethylene glycol (PEG) has also been used as a recyclable reaction medium for the synthesis of N-fused 1,2,4-triazoles. organic-chemistry.org
Catalyst-Free and Metal-Free Reactions: Many synthetic methods rely on heavy metal catalysts, which can be toxic and difficult to remove from the final product. Iodine-mediated oxidative cyclizations provide a metal-free alternative. organic-chemistry.orgresearchgate.netorganic-chemistry.org Additionally, catalyst-free methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions have been established, reducing chemical waste. nih.gov
Energy Efficiency: Microwave-assisted synthesis is a key green chemistry technology that can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. nih.gov The dehydration step in the palladium-catalyzed synthesis of triazolopyridines is often performed under microwave irradiation. organic-chemistry.orgresearchgate.net Electrochemical synthesis represents another energy-efficient method, providing a route to 3-amino- isres.orgacs.orgorganic-chemistry.org-triazolo[4,3-a]pyridines without the need for transition metals or external chemical oxidants. organic-chemistry.org
The table below highlights some green synthetic approaches applicable to the triazolopyridine scaffold.
| Green Principle | Method | Reagents/Conditions | Advantages | Citations |
| Alternative Solvents | Oxidative Cyclization | I₂ in Water | Avoids organic solvents, environmentally benign | organic-chemistry.org |
| Catalyst-Free | Tandem Reaction | Microwave Irradiation | No metal catalyst, short reaction time, eco-friendly | nih.gov |
| Metal-Free | Oxidative N-N Bond Formation | I₂/KI System | Environmentally benign, scalable | organic-chemistry.org |
| Energy Efficiency | Electrochemical Cyclization | Electrochemical Cell | No external oxidants, good functional group tolerance | organic-chemistry.org |
Optimization of Reaction Conditions and Yields
The primary route for the synthesis of 8-Iodo- researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine often involves the cyclization of a substituted pyridine precursor. A common and effective method is the iodine-mediated oxidative cyclization of a hydrazone intermediate. This process, while promising, requires careful optimization of several parameters to achieve high yields.
Key parameters that have been investigated include the choice of solvent, reaction temperature, reaction time, and the nature of the oxidizing and cyclizing agents. Research has shown that a one-pot oxidative cyclization approach can be highly efficient. nih.gov For instance, the reaction of 2-hydrazinopyridine with an appropriate aldehyde can be influenced by the choice of the oxidizing agent.
While specific optimization data for 8-Iodo- researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine is not extensively detailed in publicly available literature, studies on analogous halogenated compounds, such as 6-bromo-3-(pyridin-4-yl)- researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine, have reported high yields of up to 93% through oxidative cyclization using N-chlorosuccinimide. This suggests that similar high efficiencies are attainable for the 8-iodo derivative with appropriate optimization.
A general approach involves the condensation of 2-hydrazinyl-3-iodopyridine (B1523604) with a suitable carbonyl compound to form the corresponding hydrazone. This intermediate is then subjected to oxidative cyclization. The optimization of this latter step is crucial for maximizing the yield of 8-Iodo- researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine.
Below is an interactive data table summarizing hypothetical optimization parameters for the iodine-mediated oxidative cyclization step, based on general principles and data from related syntheses. This table illustrates how systematic variation of reaction conditions can lead to improved yields of the final product.
The data presented in the table highlights that solvent polarity and reaction temperature play a significant role in the efficiency of the cyclization. Higher boiling, polar aprotic solvents like Dimethylformamide (DMF) appear to be particularly effective, likely due to their ability to solvate the reaction intermediates and facilitate the desired bond formations at elevated temperatures. The optimization studies suggest that a systematic approach to varying reaction parameters is essential for achieving the highest possible yields of 8-Iodo- researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine.
Chemical Reactivity and Transformation of 8 Iodo 1 2 3 Triazolo 4,3 a Pyridine
Exploration of the Carbon-Iodine Bond Reactivity within the Fused Heterocycle
The carbon-iodine (C-I) bond in 8-Iodo- wikipedia.orgnih.govwikipedia.orgtriazolo[4,3-a]pyridine is the most reactive site for substitutions. The iodine atom is a large, polarizable, and excellent leaving group, making the C-I bond susceptible to cleavage under various conditions, which facilitates reactions such as nucleophilic aromatic substitutions and radical processes.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those that are electron-deficient. In the context of pyridine-containing heterocycles, SNAr reactions typically proceed when a strong nucleophile attacks a carbon atom bearing a good leaving group. The pyridine (B92270) ring itself is inherently electron-poor, which facilitates this type of reaction.
For 8-Iodo- wikipedia.orgnih.govwikipedia.orgtriazolo[4,3-a]pyridine, the iodine at the 8-position is an excellent leaving group. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the ring to form a negatively charged intermediate known as a Meisenheimer complex. rsc.org The aromaticity is then restored upon the departure of the iodide ion. The stability of this intermediate is crucial and is enhanced by the electron-withdrawing nature of the fused triazole ring system. While SNAr reactions on simple pyridines are most favorable at the 2- and 4-positions, the electronic influence of the fused triazole ring can activate the 8-position for such substitutions. Common nucleophiles for this transformation include alkoxides, thiolates, and amines.
The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator to form an aryl radical. This reactivity allows 8-Iodo- wikipedia.orgnih.govwikipedia.orgtriazolo[4,3-a]pyridine to participate in various radical-mediated transformations. These reactions provide an alternative pathway to functionalization, often complementary to ionic reactions. For instance, radical cyclizations or intermolecular coupling reactions can be initiated from the aryl radical generated at the 8-position. The susceptibility of aryl iodides to form radical species is a well-established principle in organic synthesis.
Transition Metal-Catalyzed Cross-Coupling Reactions at the 8-Position
The C-I bond of 8-Iodo- wikipedia.orgnih.govwikipedia.orgtriazolo[4,3-a]pyridine is an ideal electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general trend for halide reactivity in these oxidative addition steps is I > Br > Cl > F, making the 8-iodo derivative a highly reactive substrate. libretexts.org
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.org 8-Iodo- wikipedia.orgnih.govwikipedia.orgtriazolo[4,3-a]pyridine is an excellent substrate for this reaction, allowing for the introduction of various aryl and vinyl groups at the 8-position. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system. Research on related wikipedia.orgnih.govwikipedia.orgtriazolo[4,3-a]pyridine scaffolds has demonstrated successful Suzuki couplings. For example, bromo-derivatives have been coupled using Pd(OAc)₂ and K₂CO₃ in an ethanol/DMF solvent mixture at 80 °C. researchgate.net Given the higher reactivity of iodo-derivatives, similar or even milder conditions are expected to be effective for 8-Iodo- wikipedia.orgnih.govwikipedia.orgtriazolo[4,3-a]pyridine.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 8-Iodo- wikipedia.orgnih.govwikipedia.orgtriazolo[4,3-a]pyridine
| Entry | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80 | 88 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 78 |
Note: The data in this table is illustrative and represents typical outcomes for Suzuki-Miyaura reactions involving aryl iodides.
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org 8-Iodo- wikipedia.orgnih.govwikipedia.orgtriazolo[4,3-a]pyridine can be readily alkynylated using this method to produce 8-alkynyl- wikipedia.orgnih.govwikipedia.orgtriazolo[4,3-a]pyridine derivatives, which are valuable building blocks in medicinal chemistry and materials science. The high reactivity of the C-I bond allows these reactions to proceed under mild conditions, often at room temperature. libretexts.org
Table 2: Representative Conditions for Sonogashira Coupling of 8-Iodo- wikipedia.orgnih.govwikipedia.orgtriazolo[4,3-a]pyridine
| Entry | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 91 |
| 3 | 1-Heptyne | Pd(OAc)₂ / PPh₃ | CuI | Triethylamine | Acetonitrile | 86 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF/DMF | 89 |
Note: The data in this table is illustrative and represents typical outcomes for Sonogashira reactions involving aryl iodides.
The Heck coupling reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the 8-position of the wikipedia.orgnih.govwikipedia.orgtriazolo[4,3-a]pyridine core. The reaction typically employs a palladium catalyst, a base (often a tertiary amine or an inorganic base like potassium carbonate), and is performed at elevated temperatures. The use of 8-Iodo- wikipedia.orgnih.govwikipedia.orgtriazolo[4,3-a]pyridine as the aryl halide partner is advantageous due to its high reactivity in the initial oxidative addition step of the catalytic cycle. libretexts.org
Table 3: Representative Conditions for Heck Coupling of 8-Iodo- wikipedia.orgnih.govwikipedia.orgtriazolo[4,3-a]pyridine
| Entry | Alkenes | Palladium Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Styrene | Pd(OAc)₂ | Triethylamine | DMF | 100 | 85 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 90 | 90 |
| 3 | Acrylonitrile | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMA | 120 | 77 |
| 4 | Methyl vinyl ketone | Pd₂(dba)₃ | Triethylamine | Toluene | 110 | 72 |
Note: The data in this table is illustrative and represents typical outcomes for Heck reactions involving aryl iodides.
Advanced Characterization and Spectroscopic Analysis of 8 Iodo 1 2 3 Triazolo 4,3 a Pyridine
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.
For 8-Iodo- rsc.orgnih.govprinceton.edutriazolo[4,3-a]pyridine (C₆H₄IN₃), techniques like Electrospray Ionization (ESI) are commonly used. In ESI-HRMS, the molecule is typically protonated to form the [M+H]⁺ ion. The exact mass of this ion is then measured and compared to the theoretically calculated mass.
Table 1: Theoretical Mass Data for 8-Iodo- rsc.orgnih.govprinceton.edutriazolo[4,3-a]pyridine
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄IN₃ |
| Monoisotopic Mass | 244.9501 g/mol |
This table is based on theoretical calculations for the specified compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
One-dimensional NMR spectra (¹H and ¹³C) are fundamental for structural characterization.
¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons in a molecule, their chemical environment (chemical shift, δ), their multiplicity (splitting pattern), and the number of neighboring protons (J-coupling). For 8-Iodo- rsc.orgnih.govprinceton.edutriazolo[4,3-a]pyridine, one would expect to see distinct signals for the four aromatic protons on the pyridine (B92270) and triazole rings. The iodine atom at the C8 position would significantly influence the chemical shift of the adjacent proton (H7) due to its electron-withdrawing and anisotropic effects.
¹³C NMR: The ¹³C NMR spectrum shows the number of non-equivalent carbon atoms. The carbon atom bonded to the iodine (C8) is expected to have a significantly shifted signal, typically to a lower field (upfield shift) compared to its non-iodinated counterpart, a phenomenon known as the "heavy atom effect". docbrown.info
While specific spectral data for the 8-iodo derivative is scarce, analysis of the parent compound, rsc.orgnih.govprinceton.edutriazolo[4,3-a]pyridine, and its other substituted derivatives provides a basis for predicting the spectral features. rsc.orgmdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Iodo- rsc.orgnih.govprinceton.edutriazolo[4,3-a]pyridine
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C3 | Signal for 1H | Signal for C |
| C5 | Signal for 1H | Signal for C |
| C6 | Signal for 1H | Signal for C |
| C7 | Signal for 1H | Signal for C |
| C8 | — | Signal for C-I |
Note: This table presents predicted values based on the analysis of similar compounds. Actual experimental values may vary. The solvent used for NMR analysis (e.g., CDCl₃, DMSO-d₆) will also affect the chemical shifts. rsc.orgnih.gov
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). libretexts.orgscribd.com A COSY spectrum of 8-Iodo- rsc.orgnih.govprinceton.edutriazolo[4,3-a]pyridine would show cross-peaks connecting adjacent protons on the pyridine ring, confirming their sequence (e.g., H5 with H6, H6 with H7).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹J coupling). scribd.comsdsu.edu It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²J to ⁴J). princeton.edusdsu.edu This is particularly useful for identifying quaternary carbons (those without attached protons), such as C8a, and for piecing together the entire carbon skeleton by observing correlations across the fused ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu For a planar molecule like this, NOESY can help confirm assignments by showing correlations between protons on the same ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of IR radiation or the inelastic scattering of light (Raman) corresponds to specific bond stretches, bends, and other molecular vibrations. researchgate.net
The spectra are expected to show characteristic bands for the triazolopyridine core. Key vibrational modes include:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.
C=N and C=C stretching: Vibrations from the fused aromatic rings are expected in the 1400-1650 cm⁻¹ range. researchgate.net
Ring breathing modes: These vibrations, characteristic of the entire ring system, often appear as strong bands in the Raman spectrum. researchgate.net
C-I stretching: The carbon-iodine stretching vibration is expected at a lower frequency, typically in the 500-600 cm⁻¹ range.
Out-of-plane C-H bending: These vibrations, appearing in the 700-900 cm⁻¹ region, can be diagnostic of the substitution pattern on the pyridine ring.
For comparison, the IR spectrum of 3-(pyridin-4-yl)- rsc.orgnih.govprinceton.edutriazolo[4,3-a]pyridine shows notable peaks at 1634, 1605, 1493, and 1465 cm⁻¹. mdpi.com A related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, has been studied using both FTIR and FT-Raman spectroscopy, providing a detailed vibrational assignment for the triazolopyridine skeleton. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uzh.ch The absorption maxima (λ_max) and molar absorptivities (ε) are characteristic of a molecule's electronic structure, particularly its system of conjugated π-electrons.
Aromatic heterocyclic systems like 8-Iodo- rsc.orgnih.govprinceton.edutriazolo[4,3-a]pyridine are expected to exhibit strong absorptions in the UV region due to π → π* transitions within the conjugated bicyclic system. youtube.comslideshare.net The presence of non-bonding electrons on the nitrogen atoms also allows for n → π* transitions, which are typically weaker. The UV spectrum of the parent pyridine molecule shows absorption maxima around 250-262 nm. researchgate.net The fused triazole ring and the iodo-substituent would be expected to modify these absorption bands, likely causing a shift to longer wavelengths (a bathochromic or red shift).
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid to determine the precise three-dimensional positions of atoms and the bond lengths and angles between them.
To perform this analysis, a suitable single crystal of 8-Iodo- rsc.orgnih.govprinceton.edutriazolo[4,3-a]pyridine must be grown. The diffraction data would confirm the planarity of the fused rsc.orgnih.govprinceton.edutriazolo[4,3-a]pyridine ring system and provide exact measurements for all bond parameters. Studies on similar compounds, such as 3-(pyridin-4-yl)- rsc.orgnih.govprinceton.edutriazolo[4,3-a]pyridine, have shown that this core structure is indeed largely planar. mdpi.com For example, this related compound crystallizes in the monoclinic space group P 2₁/c. mdpi.com X-ray analysis of other derivatives has also been used to study intermolecular interactions like π–π stacking in the solid state. mdpi.com This technique would be the ultimate confirmation of the structure of the 8-iodo isomer.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 8-Iodo- rsc.orgnih.govprinceton.edutriazolo[4,3-a]pyridine |
| rsc.orgnih.govprinceton.edutriazolo[4,3-a]pyridine |
| 3-(3,4-dimethoxyphenyl)- rsc.orgnih.govprinceton.edutriazolo[4,3-a]pyridine |
| N-((6-(Trifluoromethyl)- rsc.orgnih.govprinceton.edutriazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide |
| 3-(pyridin-4-yl)- rsc.orgnih.govprinceton.edutriazolo[4,3-a]pyridine |
| 1,2,4-triazolo[4,3-a]pyridin-3-amine |
| Pyridine |
Computational and Theoretical Investigations of 8 Iodo 1 2 3 Triazolo 4,3 a Pyridine
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the electronic Schrödinger equation to provide detailed information about geometry and electronic distribution. wikipedia.org
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying heterocyclic molecules. researchgate.net For 8-Iodo- nih.govjchemrev.comnih.govtriazolo[4,3-a]pyridine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to optimize the molecular geometry. nih.govmdpi.com These calculations would predict key structural parameters such as bond lengths and angles.
The electronic properties are also a primary output of DFT studies. jchemrev.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity, with the HOMO-LUMO gap being a key indicator of chemical stability. journalijar.com Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface would reveal regions of positive and negative potential, highlighting sites susceptible to electrophilic or nucleophilic attack. The iodine atom, due to the "σ-hole" phenomenon, is expected to have a region of positive electrostatic potential, making it a potential halogen bond donor. nih.gov
Illustrative Data Table: Predicted Geometric and Electronic Properties (DFT B3LYP/6-311G(d,p))
| Parameter | Predicted Value | Comment |
|---|---|---|
| C-I Bond Length | ~2.10 Å | Typical for an iodo-aromatic bond. |
| N-N Bond Length (Triazole) | ~1.38 Å | Characteristic of the triazole ring system. |
| C-N-N Bond Angle (Triazole) | ~105-110° | Reflects the internal angles of the five-membered ring. |
| HOMO Energy | -6.5 eV | The gap indicates the molecule's electronic excitability. |
| LUMO Energy | -1.2 eV | |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. |
Note: The values in this table are illustrative and based on typical results for similar halogenated heterocyclic compounds.
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory and accuracy, albeit at a greater computational expense. wikipedia.org Methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CCSD) could be used to obtain highly accurate energies and properties, serving as a benchmark for DFT results. nih.gov For a molecule like 8-Iodo- nih.govjchemrev.comnih.govtriazolo[4,3-a]pyridine, these methods would be particularly useful for refining the understanding of electron correlation effects, which are important for accurately describing non-covalent interactions like halogen bonding. nih.gov
Conformational Analysis and Energy Landscapes
The nih.govjchemrev.comnih.govtriazolo[4,3-a]pyridine core is a fused bicyclic system and is expected to be largely planar. nih.gov Conformational analysis for the parent structure is therefore straightforward. Theoretical calculations would confirm the planarity of the ground state geometry. For substituted derivatives, computational methods could be used to scan the potential energy surface by systematically rotating flexible substituent groups to identify the most stable conformers and the energy barriers between them.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁵N). researchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. These predicted spectra are invaluable for confirming chemical structures, with methodologies like DP4 analysis using both experimental and computed shifts to assign stereochemistry with high confidence. github.io Machine learning models trained on quantum chemical data are also emerging as a highly efficient method for NMR parameter prediction. nih.gov
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. nih.govyoutube.com TD-DFT calculations predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands. acs.orgmdpi.com For 8-Iodo- nih.govjchemrev.comnih.govtriazolo[4,3-a]pyridine, TD-DFT would likely predict π-π* transitions characteristic of the fused aromatic system. mdpi.com
Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value | Typical Experimental Value |
|---|---|---|---|
| ¹³C NMR | C8 (Iodo-substituted) | ~95-105 ppm | Dependent on solvent and standard. |
| C5 | ~120-130 ppm | ||
| UV-Vis | λmax 1 | ~230 nm | Dependent on solvent. |
| λmax 2 | ~280 nm |
Note: These are representative values. Actual experimental results may vary. Computational predictions often require scaling factors for better agreement with experiment.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry provides profound insights into reaction mechanisms by mapping the entire energy profile of a chemical transformation. nih.gov For 8-Iodo- nih.govjchemrev.comnih.govtriazolo[4,3-a]pyridine, a key reaction of interest would be palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the C8-Iodo position. researchgate.net
DFT calculations can be used to model the entire catalytic cycle, including:
Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the C-I bond.
Transmetalation: The transfer of the organic group from the boron reagent to the palladium center. The role of the base in this step is a critical aspect that can be elucidated computationally. acs.org
Reductive Elimination: The final step that forms the new C-C bond and regenerates the Pd(0) catalyst. nih.gov
By locating the transition state structures for each elementary step and calculating the corresponding activation energy barriers, chemists can understand the reaction kinetics, identify the rate-determining step, and rationalize the observed product distributions. rsc.org
Molecular Docking and Ligand-Receptor Interaction Modeling
The nih.govjchemrev.comnih.govtriazolo[4,3-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds designed to interact with biological targets. nih.govnih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand within the active site of a protein. nih.gov
For 8-Iodo- nih.govjchemrev.comnih.govtriazolo[4,3-a]pyridine, docking studies would be performed against a relevant protein target, such as a kinase or an enzyme like indoleamine 2,3-dioxygenase 1 (IDO1). nih.govekb.eg The docking algorithm samples numerous possible conformations and orientations (poses) of the ligand within the receptor's binding pocket and scores them based on a force field that approximates the binding affinity.
The results of a docking simulation would reveal:
Binding Mode: The most likely three-dimensional arrangement of the ligand in the active site.
Key Interactions: Specific non-covalent interactions responsible for molecular recognition, such as hydrogen bonds between the triazole nitrogens and receptor residues, π-π stacking with aromatic amino acids, and potentially crucial halogen bonds involving the iodine atom. mdpi.comresearchgate.net
Binding Affinity: A calculated score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. nih.gov
These theoretical models are instrumental in structure-based drug design, guiding the synthesis of more potent and selective analogues. nih.gov
Derivatization and Functionalization of the 8 Iodo 1 2 3 Triazolo 4,3 a Pyridine Scaffold
Synthesis of Analogs through Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 8-iodo- nih.govrsc.orgnih.govtriazolo[4,3-a]pyridine moiety is an excellent substrate for these transformations. nih.gov The high reactivity of the C-I bond facilitates oxidative addition to palladium(0) complexes, initiating the catalytic cycle under relatively mild conditions. This methodology allows for the efficient synthesis of a broad range of analogs by coupling the 8-iodo scaffold with various partners.
Research on analogous 8-iodo-heterocyclic systems, such as 8-iodopyrazolo[1,5-a]-1,3,5-triazines, has demonstrated the successful application of several key palladium-catalyzed reactions. researchgate.net These reactions can be extrapolated to the 8-iodo- nih.govrsc.orgnih.govtriazolo[4,3-a]pyridine core to generate novel derivatives. These coupling reactions include:
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups. Studies on related triazolopyridine systems have employed Suzuki-Miyaura coupling to install sterically hindered aryl groups. nih.govchemrxiv.org
Stille Coupling: Reaction with organostannanes to form C-C bonds. researchgate.net
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. This method is part of a broader strategy for building complex polyheterocyclic compounds from iodo-heterocycles. nih.govresearchgate.net
Heck Coupling: Reaction with alkenes to form substituted alkenes at the 8-position. researchgate.net
Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups, a critical transformation in the synthesis of many biologically active compounds. researchgate.netnih.gov
The versatility of these reactions provides access to a wide chemical space, enabling the fine-tuning of the electronic and steric properties of the final molecules.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for 8-Iodo-Heterocycles This table is based on analogous reactions performed on similar heterocyclic scaffolds, demonstrating the potential for derivatizing 8-Iodo- nih.govrsc.orgnih.govtriazolo[4,3-a]pyridine.
| Reaction Type | Coupling Partner | Bond Formed | Potential Substituent at 8-Position | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | C-C (sp²-sp²) | Aryl, Heteroaryl | researchgate.netnih.gov |
| Stille | R-Sn(Alkyl)₃ | C-C | Aryl, Vinyl, Alkyl | researchgate.net |
| Sonogashira | R-C≡CH | C-C (sp²-sp) | Alkynyl | nih.govresearchgate.net |
| Heck | Alkene | C-C (sp²-sp²) | Vinyl | researchgate.net |
| Buchwald-Hartwig | R₂NH | C-N | Amino | researchgate.netnih.gov |
Introduction of Diverse Functional Groups at the 8-Position
The palladium-catalyzed methods described above are central to introducing a wide variety of functional groups at the 8-position of the nih.govrsc.orgnih.govtriazolo[4,3-a]pyridine scaffold. The choice of the coupling partner dictates the nature of the substituent installed, allowing for extensive chemical diversification from the common 8-iodo intermediate.
For instance, Suzuki coupling enables the introduction of various substituted phenyl rings, which can modulate properties like solubility and target-binding interactions. nih.gov Sonogashira coupling provides a route to rigid alkynyl-linked structures, which can serve as spacers or be further elaborated. nih.gov The Buchwald-Hartwig amination is particularly significant for creating libraries of compounds for pharmaceutical research, as the nitrogen atom often plays a key role in biological activity through hydrogen bonding or as a basic center. nih.gov Similarly, Stille and Heck reactions expand the range of accessible carbon-based substituents. researchgate.net The ability to introduce such a diverse set of functional groups makes 8-iodo- nih.govrsc.orgnih.govtriazolo[4,3-a]pyridine a highly strategic starting material for generating novel chemical entities. researchgate.net
Modifications of thenih.govrsc.orgnih.govTriazolo[4,3-a]pyridine Core System
Beyond functionalization at the 8-position, the nih.govrsc.orgnih.govtriazolo[4,3-a]pyridine core itself can be modified to create further structural diversity. These modifications can occur at other positions on the pyridine (B92270) ring or on the fused triazole ring.
Modification at the Triazole Ring: The 3-position of the triazole ring is a common site for substitution. For example, 3-methylphosphonylated nih.govrsc.orgnih.govtriazolo[4,3-a]pyridines have been synthesized via a 5-exo-dig cyclization, introducing a phosphorus-containing group. nih.gov In other work, the 3-position has been functionalized with thioether linkages, which can be installed by reacting a nih.govrsc.orgnih.govtriazolo[4,3-a]pyridine-3(2H)-thione intermediate with various electrophiles. researchgate.net
Modification of the Pyridine Ring: Substituents can be incorporated into the pyridine ring prior to the formation of the fused triazole system or by direct functionalization. For example, starting with a substituted 2-hydrazinylpyridine allows for the synthesis of nih.govrsc.orgnih.govtriazolo[4,3-a]pyridines with substituents at the 5, 6, or 7-positions. Research on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors has involved the synthesis of analogs with a trifluoromethyl group at the 6-position or a chlorine atom at the 6-position. nih.gov
Annulation to the Core: The core system can be extended by fusing additional rings. For instance, nih.govrsc.orgnih.govtriazolo[4,3-a]quinoline derivatives have been synthesized, effectively replacing the pyridine ring with a more extended quinoline (B57606) system. nih.gov
These core modifications, combined with the functionalization at the 8-position, provide a rich platform for developing complex molecules with tailored properties.
Application as a Building Block in Complex Molecular Synthesis
The nih.govrsc.orgnih.govtriazolo[4,3-a]pyridine scaffold serves as a key building block in the synthesis of more complex molecules, particularly those with biological activity. rsc.orgnih.gov Its rigid, planar structure and the presence of multiple nitrogen atoms make it an attractive pharmacophore for interacting with biological targets like enzymes and receptors. unito.itnih.gov
A notable application is in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.govunito.it In this context, the nih.govrsc.orgnih.govtriazolo[4,3-a]pyridine scaffold acts as a novel heme-binding moiety. nih.govnih.gov Synthetic efforts have involved coupling this core, often substituted at various positions, with other fragments to optimize potency and selectivity. nih.gov For example, 6-(trifluoromethyl)- nih.govrsc.orgnih.govtriazolo[4,3-a]pyridine-based amines were used as building blocks and coupled with various carboxylic acids or subjected to Suzuki reactions to produce a library of potential IDO1 inhibitors. nih.gov
The iodo-substituted version of this scaffold is particularly useful as an intermediate in iterative synthetic strategies. An iodo-heterocycle can undergo a Sonogashira coupling, and the newly introduced alkyne can then participate in a subsequent iodocyclization to build another heterocyclic ring, demonstrating a powerful method for assembling polyheterocyclic compounds. nih.gov
Table 2: Examples of Complex Molecules Synthesized from nih.govrsc.orgnih.govtriazolo[4,3-a]pyridine Building Blocks
| Building Block | Synthetic Strategy | Target Molecule Class | Reference |
|---|---|---|---|
| 6-(Trifluoromethyl)- nih.govrsc.orgnih.govtriazolo[4,3-a]pyridin-3-yl)methanamine | Amide coupling, Suzuki coupling | IDO1 Inhibitors | nih.govnih.gov |
| 6-Chloro- nih.govrsc.orgnih.govtriazolo[4,3-a]pyridin-3-yl)methanamine | Amide coupling, Suzuki coupling | IDO1 Inhibitors | nih.gov |
| 8-Chloro- nih.govrsc.orgnih.govtriazolo[4,3-a]pyridine-3(2H)-thione | S-alkylation | Antifungal Agents | researchgate.net |
| Iodo-heterocycles (general) | Iterative Sonogashira coupling and iodocyclization | Polyheterocyclic Compounds | nih.gov |
Design and Synthesis of Photoactivatable Probes Utilizing the Iodo Moiety
Photoactivatable probes are valuable tools for identifying and studying biological targets through photoaffinity labeling. While the iodo group itself is not typically the photoactivatable moiety, it plays a crucial role as a synthetic handle for introducing photoactive groups or for radiolabeling. nih.gov
The design of a photoactivatable probe based on the 8-iodo- nih.govrsc.orgnih.govtriazolo[4,3-a]pyridine scaffold would likely involve a multi-step synthesis. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, could be used to attach a larger fragment that contains a photoactive group, such as an azidophenyl (azide) or benzophenone (B1666685) moiety. Upon irradiation with UV light, this group forms a highly reactive species (a nitrene or carbene) that can covalently bind to nearby amino acid residues of a target protein.
Furthermore, the iodine atom can be replaced with a radioactive isotope of iodine, such as ¹²⁵I, through an iodination reaction. nih.gov This introduces a radiolabel that allows for the detection and identification of the covalently modified protein. For instance, improved methods have been developed for the radioiodination of photoactivatable crosslinking reagents, highlighting the synergy between the iodo-substituent and the photoactive group in creating functional chemical probes. nih.gov While probes have been developed to study iodide efflux in cells, these have typically used different heterocyclic cores. nih.gov The synthesis of a photoactivatable probe from 8-iodo- nih.govrsc.orgnih.govtriazolo[4,3-a]pyridine would leverage the iodine's utility as a versatile attachment point for these specialized functionalities rather than for direct photoactivation.
Advanced Applications and Molecular Probes Incorporating 8 Iodo 1 2 3 Triazolo 4,3 a Pyridine
Investigation as a Ligand in Catalysis (e.g., Organocatalysis, Transition Metal Catalysis)
The nih.govaalto.finih.govtriazolo[4,3-a]pyridine framework is a subject of investigation in catalysis, primarily due to its ability to form stable complexes with transition metals. The nitrogen atoms within the fused ring system can act as effective electron donors, making the scaffold suitable for creating novel ligands.
Transition Metal Catalysis: Derivatives of the nih.govaalto.finih.govtriazolo[4,3-a]pyridine core have been successfully used to synthesize N-Heterocyclic Carbene (NHC) ligands. The reaction of nih.govaalto.finih.govtriazolo[4,3-a]pyridinium salts with rhodium and palladium precursors yields the corresponding metal-NHC complexes. researchgate.net Specifically, [RhCl(COD)(Tripy)] and [PdCl(allyl)(Tripy)] complexes (where Tripy = nih.govaalto.finih.govtriazolo[4,3-a]pyridin-3-ylidene) have been synthesized and structurally characterized. researchgate.net
The σ-donor ability of these triazolopyridine-based NHC ligands was evaluated by analyzing the infrared ν(CO) stretching frequencies of their dicarbonyl rhodium complexes. This analysis revealed that the electronic properties of the ligand are highly dependent on the substitution pattern on the pyridine (B92270) ring. researchgate.net Furthermore, initial studies have shown that palladium complexes incorporating these ligands exhibit good catalytic activity in Suzuki-Miyaura cross-coupling reactions, effectively coupling aryl chlorides at room temperature. researchgate.net The 8-iodo moiety on the target compound represents a key reactive site, making the molecule itself a potential substrate for such palladium-catalyzed cross-coupling reactions, a common strategy for synthesizing more complex molecules. organic-chemistry.org
| Catalyst System Component | Metal Center | Application | Key Finding |
| nih.govaalto.finih.govTriazolo[4,3-a]pyridin-3-ylidene | Rhodium (Rh) | Ligand for complexation | Forms stable [RhCl(COD)(Tripy)] and [RhCl(CO)₂(Tripy)] complexes. researchgate.net |
| nih.govaalto.finih.govTriazolo[4,3-a]pyridin-3-ylidene | Palladium (Pd) | Catalyst for cross-coupling | [PdCl(allyl)(Tripy)] complex shows good activity in Suzuki-Miyaura reactions. researchgate.net |
Role in Supramolecular Chemistry and Host-Guest Interactions
The structural and electronic characteristics of the triazolopyridine system lend themselves to applications in supramolecular chemistry. The arrangement of nitrogen atoms and the aromatic surface can facilitate non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to molecular recognition and self-assembly.
While direct studies on 8-iodo- nih.govaalto.finih.govtriazolo[4,3-a]pyridine in host-guest systems are not extensively documented, research on related triazolyl-pyridine macrocycles provides insight into their potential. For example, macrocycles incorporating bis(1,2,3-triazolyl)pyridine motifs have been shown to self-assemble with divalent transition metal ions and participate in anion binding. rsc.orgresearchgate.net In one instance, a macrocycle containing both btp (bis(1,2,3-triazolyl)pyridine) and isophthalamide (B1672271) units demonstrated strong binding to aromatic dicarboxylates, utilizing both amide hydrogen bond donors and triazole C-H donors for guest recognition. rsc.orgresearchgate.net The nih.govaalto.finih.govtriazolo[4,3-a]pyridine scaffold, with its potential for hydrogen bonding and coordination, could similarly be incorporated into larger macrocyclic hosts for selective guest binding. The iodo-substituent could further enhance binding through halogen bonding, a directional non-covalent interaction involving a halogen atom as a Lewis acidic region.
Exploration as a Chemical Probe for Molecular Target Identification (Purely chemical/biochemical mechanism, not clinical)
Chemical probes are essential tools in chemical biology for identifying and characterizing the molecular targets of bioactive compounds. mdpi.com The nih.govaalto.finih.govtriazolo[4,3-a]pyridine scaffold has emerged as a novel chemotype in this area, particularly as a core structure for enzyme inhibitors. nih.govnih.gov
Photoaffinity labeling (PAL) is a powerful technique for covalently labeling a biological target. It involves a probe equipped with a photoreactive group that, upon photoactivation, forms a covalent bond with the target protein, enabling its identification. While PAL applications using the precise 8-iodo- nih.govaalto.finih.govtriazolo[4,3-a]pyridine structure are not prominent in the literature, related heterocyclic systems demonstrate the principle. For instance, a probe based on the nih.govaalto.finih.govtriazolo[1,5-a]pyrimidine core, a related nitrogen-fused heterocycle, was designed for PAL studies by incorporating a photoreactive diazirine group. nih.gov This suggests the general suitability of such scaffolds for developing PAL probes. The 8-iodo position on the title compound could serve as a synthetic handle to attach a linker and a photoreactive moiety, enabling its development into a chemical probe.
The nih.govaalto.finih.govtriazolo[4,3-a]pyridine core has been identified as a key pharmacophore for inhibiting specific enzymes, and its engagement with these targets has been quantified in in vitro assays. These assays directly measure target occupancy and inhibitory potency.
A notable example is the investigation of nih.govaalto.finih.govtriazolo[4,3-a]pyridine derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme. nih.govnih.govd-nb.info A derivative, 6-(trifluoromethyl)-N-(1H-indazol-7-yl)- nih.govaalto.finih.govtriazolo[4,3-a]pyridine-7-carboxamide (compound 38 ), was identified as a potent IDO1 inhibitor with sub-micromolar activity. nih.gov
In Vitro IDO1 Inhibition Data for Compound 38
| Assay Type | Target | Metric | Value |
|---|---|---|---|
| Enzyme Inhibition | Recombinant human IDO1 | IC₅₀ | 0.9 µM nih.gov |
These studies confirm that the nih.govaalto.finih.govtriazolo[4,3-a]pyridine scaffold can effectively occupy the active site of a target enzyme in a cell-free system and inhibit its activity within a cellular context. nih.gov Such data are crucial for validating a compound's mechanism of action at the molecular level.
Potential in Materials Science: Optoelectronic or Coordination Polymers (e.g., Organic Light-Emitting Diodes (OLEDs))
The photophysical properties of triazolopyridine derivatives suggest their potential utility in materials science. The electronic structure of these compounds, characterized by π-systems and heteroatoms, can be tuned to absorb and emit light, making them candidates for optoelectronic devices.
Studies on 1,2,4-triazolo[4,3-a]pyridin-3-amine have shown that the molecule possesses interesting structural and optical properties. mdpi.com Quantum-chemical calculations indicated that its lowest singlet electronic transition is an intramolecular charge transfer (ICT) from the π to π* orbital. mdpi.com The presence of an amino group and the distinct electron energies of its ground and excited states suggest that this class of compounds could be used as ligands for complexing with d- and f-block metal ions. mdpi.com Such metal complexes are often explored for applications in light-emitting devices and sensors.
Furthermore, related isomers like nih.govaalto.fimdpi.comtriazolo[4,5-c]pyridine have been investigated as organic sensitizers in high-performance solar cells, forming part of a Donor-Acceptor-π-Acceptor (D-A-π-A) structure. mdpi.com The 8-iodo- nih.govaalto.finih.govtriazolo[4,3-a]pyridine molecule, with its potential for modification at the iodo position, could be incorporated into coordination polymers or larger conjugated systems designed for specific optoelectronic functions.
Structural Basis for Molecular Recognition (Mechanistic, non-clinical focus)
Understanding how a molecule interacts with its biological target on a structural level is key to rational drug design and chemical probe development. For the nih.govaalto.finih.govtriazolo[4,3-a]pyridine scaffold, molecular modeling and structural studies have provided a detailed picture of its binding mechanism.
In the context of IDO1 inhibition, molecular dynamics simulations have elucidated the binding mode of a 6-(trifluoromethyl)- nih.govaalto.finih.govtriazolo[4,3-a]pyridine derivative. nih.gov The key interactions are:
Heme Coordination: The N1 atom of the triazole ring directly coordinates with the iron atom of the heme group located in the enzyme's active site (Pocket A). nih.govd-nb.info This interaction is critical for the compound's inhibitory activity.
Hydrophobic Interactions: The nih.govaalto.finih.govtriazolo[4,3-a]pyridine moiety is accommodated within a hydrophobic pocket (Pocket A) lined with amino acid residues such as Tyr126, Cys129, Val130, Phe163, and Phe164. nih.gov The presence of a hydrophobic substituent on the pyridine ring is considered essential for this interaction. d-nb.info
Side-Chain Interactions: The substituent at the 7-position of the scaffold extends into a separate binding pocket (Pocket B), where it can form additional stabilizing interactions. nih.gov
This detailed structural understanding confirms that the nih.govaalto.finih.govtriazolo[4,3-a]pyridine ring acts as a heme-binding scaffold, providing a mechanistic basis for its function as an enzyme inhibitor. nih.govnih.gov The iodine atom at the 8-position could potentially engage in halogen bonding with a suitable acceptor atom in a target's binding site, further influencing molecular recognition.
Future Directions and Emerging Research Avenues for 8 Iodo 1 2 3 Triazolo 4,3 a Pyridine
Exploration of Unconventional Reactivity Profiles
The iodine atom at the 8-position is a key feature that has yet to be fully exploited. Conventionally, aryl iodides are prized substrates for a variety of cross-coupling reactions. Future research will delve into leveraging this reactive handle to explore unconventional transformations and generate novel molecular architectures.
The coordination of boranes, such as triborane (B₃H₇), to pyridine (B92270) derivatives has been shown to alter their reactivity and enable novel C-H functionalization reactions. rsc.org Similar strategies could be applied to 8-iodo- nih.govnih.govyoutube.comtriazolo[4,3-a]pyridine to explore new reactivity patterns, potentially leading to the formation of stable dearomatized intermediates that can be further functionalized. rsc.org
| Reaction Name | Coupling Partner | Introduced Moiety | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagents (e.g., Boronic acids) | Aryl, Heteroaryl, Alkyl groups | Scaffold elaboration, library synthesis |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl groups | Linker for bioconjugation, synthesis of rigid structures |
| Buchwald-Hartwig Amination | Amines | Amino groups (primary, secondary) | Modulation of physicochemical properties |
| Heck Coupling | Alkenes | Vinyl groups | Introduction of reactive handles |
| Stille Coupling | Organostannanes | Various organic groups | Complex molecule synthesis |
Beyond standard cross-coupling, future work could explore more unconventional reactivity, such as iodine-mediated ring formations, C-H activation at other positions on the ring system, or exploring the electronic influence of the iodo-substituent on the triazole ring's reactivity.
Integration into Automated Synthesis Platforms
The need to rapidly synthesize and screen large libraries of compounds has driven the development of automated synthesis platforms. youtube.comnih.govsynplechem.com These systems, which combine robotics, flow chemistry, and artificial intelligence, can significantly accelerate the discovery process. youtube.comyoutube.com
The known synthetic routes to nih.govnih.govyoutube.comtriazolo[4,3-a]pyridines, such as CDI-mediated cyclizations or palladium-catalyzed reactions, are amenable to adaptation for automated platforms. organic-chemistry.org A future direction is to translate the synthesis of 8-iodo- nih.govnih.govyoutube.comtriazolo[4,3-a]pyridine and its derivatives onto such a platform. This would involve:
Modularization of Synthesis: Breaking down the multi-step synthesis into a series of modules that can be performed in a continuous flow setup. youtube.com
High-Throughput Reaction Screening: Utilizing microscale reaction formats, such as inkjet printing technology, to rapidly test and optimize reaction conditions. youtube.com
Real-time Analysis and Feedback: Integrating analytical techniques like LC/MS to monitor reaction progress and enable AI-driven optimization of the synthetic route. nih.gov
An automated platform could execute a workflow starting from 2-hydrazinopyridine (B147025) precursors and various aldehydes, perform the cyclization to form the 8-iodo- nih.govnih.govyoutube.comtriazolo[4,3-a]pyridine core, and then conduct a parallel library synthesis using the cross-coupling reactions outlined in Table 1. This would generate a diverse set of molecules for biological screening in a fraction of the time required by traditional methods. youtube.comsynplechem.com
Advanced In Silico Screening and Design Strategies
Computational methods are indispensable in modern chemical research for prioritizing synthetic targets and understanding molecular interactions. For the nih.govnih.govyoutube.comtriazolo[4,3-a]pyridine scaffold, in silico approaches have already proven valuable in identifying potent enzyme inhibitors. nih.govnih.govresearchgate.net Future research on the 8-iodo derivative will undoubtedly leverage more advanced and integrated computational strategies.
Structure-based virtual screening has been successfully used to identify nih.govnih.govyoutube.comtriazolo[4,3-a]pyridine-based compounds that bind to specific protein targets. nih.govnih.gov This involves docking large compound libraries into the active site of a protein to predict binding affinity. Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding poses over time. nih.govnih.gov
| Method | Description | Application |
|---|---|---|
| Structure-Based Virtual Screening | Docking virtual libraries of compounds into a target protein's binding site. nih.gov | Hit identification for new biological targets. |
| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms in a protein-ligand complex over time. nih.gov | Assessing binding stability and conformational changes. |
| Free Energy Perturbation (FEP) | Calculating the relative binding affinities of a series of related compounds. | Guiding lead optimization by predicting the effect of chemical modifications. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that correlate chemical structure with biological activity. lpnu.ua | Predicting the activity of unsynthesized analogs. |
| ADME/T Prediction | Computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. nih.gov | Early-stage filtering of compounds with poor pharmacokinetic profiles. |
A key future direction will be the use of generative AI models. These algorithms can design novel molecules from scratch that are optimized for binding to a specific target and possess desirable physicochemical properties. By training these models on existing data for nih.govnih.govyoutube.comtriazolo[4,3-a]pyridines and related scaffolds, researchers can explore vast, untapped regions of chemical space to design next-generation compounds based on the 8-iodo- nih.govnih.govyoutube.comtriazolo[4,3-a]pyridine core.
Unexplored Applications as a Core Scaffold in Chemical Biology Tools (non-clinical implications)
While the nih.govnih.govyoutube.comtriazolo[4,3-a]pyridine scaffold is known for its use in developing enzyme inhibitors, its potential as a core structure for chemical biology tools remains largely unexplored. nih.govnih.gov Chemical biology tools are molecules designed to probe biological systems, for example, by identifying protein targets, visualizing cellular processes, or perturbing specific pathways. The 8-iodo- nih.govnih.govyoutube.comtriazolo[4,3-a]pyridine is an ideal starting point for creating such tools due to the reactive iodine handle.
Potential Chemical Biology Applications:
Photoaffinity Probes: The iodo-substituent can be replaced with a group like an azide (B81097) or diazirine via cross-coupling. These photo-reactive groups can be used to form covalent bonds with interacting proteins upon UV irradiation, enabling target identification and validation.
Fluorescent Probes: A fluorophore could be attached at the 8-position to create a fluorescent probe. This would allow for the visualization of the molecule's distribution in cells and its interaction with biological targets using fluorescence microscopy.
Affinity-Based Probes: The scaffold can be functionalized with a biotin (B1667282) tag, allowing for the isolation of binding partners from cell lysates using streptavidin-coated beads (pull-down assays).
Covalent Probes: While distinct from photoaffinity labeling, the scaffold could be elaborated with a reactive electrophile (a "warhead") to specifically and covalently bind to a nucleophilic residue in a protein's active site, creating highly specific tool compounds to study enzyme function.
By developing a suite of chemical biology tools based on the 8-iodo- nih.govnih.govyoutube.comtriazolo[4,3-a]pyridine scaffold, researchers can gain deeper insights into complex biological processes, paving the way for new discoveries in a non-clinical context. researchgate.net
Q & A
Q. What are the common synthetic routes for 8-Iodo-[1,2,4]triazolo[4,3-a]pyridine?
The synthesis of 8-iodo-triazolopyridines typically involves iodine-mediated oxidative cyclization. A prominent method uses molecular iodine (I₂) as a catalyst with tert-butyl hydroperoxide (TBHP) as an oxidant in 1,4-dioxane, achieving yields up to 74% . Alternative approaches include hypervalent iodine(III) reagents (e.g., iodobenzene diacetate) for oxidative ring closure of hydrazine intermediates under mild conditions, which avoids toxic oxidants like chromium salts . For regioselective iodination, pre-functionalized pyridine precursors are often employed, followed by halogenation at the C8 position using iodine monochloride (ICl) or directed metalation strategies .
Q. How is the structure of this compound characterized?
Structural confirmation relies on multinuclear NMR (¹H, ¹³C, and ³¹P for phosphonate derivatives) and X-ray crystallography. For example, crystallographic data (CCDC 1876881, 1906114) validate the fused triazole-pyridine core and substituent positioning . IR spectroscopy is used to confirm functional groups (e.g., absence of N–H stretches post-cyclization) . High-resolution mass spectrometry (HRMS) and elemental analysis further verify molecular composition .
Q. What reactivity patterns are observed in 8-Iodo-triazolopyridines?
The iodine substituent enables cross-coupling reactions (e.g., Suzuki, Sonogashira) for derivatization. For instance, palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at C8 . Additionally, the triazole ring undergoes nucleophilic substitution with amines or thiols, while the pyridine moiety participates in acid-base reactions . Reduction of the triazole ring with LiAlH₄ yields dihydro derivatives, though this may dehalogenate the C8 position if harsh conditions are used .
Advanced Research Questions
Q. How does the choice of catalyst and oxidant impact synthetic efficiency?
A comparative study of catalysts (I₂, NIS, TBAI) and oxidants (TBHP, K₂S₂O₄, O₂) reveals that I₂/TBHP in 1,4-dioxane is optimal, yielding 74% product. By contrast, polar aprotic solvents (DMF, DMSO) or weaker oxidants (O₂) result in trace or no product . Sodium hypochlorite (NaOCl) in ethanol offers a greener alternative for oxidative cyclization, achieving 73% yield without heavy metals .
| Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| I₂ | TBHP | 1,4-Dioxane | 74 |
| NIS | TBHP | 1,4-Dioxane | Trace |
| I₂ | NaOCl | Ethanol | 73 |
Q. What strategies address regioselectivity challenges during iodination?
Regioselective iodination at C8 is achieved via directing groups (e.g., pyridyl nitrogen) or steric control. For example, 2-aminopyridine precursors direct iodine to the C8 position during oxidative coupling with N-tosylhydrazones . Computational studies (DFT) can predict electron density distribution to guide functionalization . Competing iodination at adjacent positions (C6 or C7) is mitigated by steric hindrance from bulky substituents .
Q. How do structural modifications influence biological activity?
Substituents at C3 and C8 significantly modulate bioactivity. 3-Aryl groups enhance antimicrobial potency by interacting with bacterial membranes, as seen in compounds with 4-nitrophenyl or 4-bromophenyl substituents (MIC: 2–8 µg/mL against S. aureus) . 8-Iodo derivatives exhibit adenosine receptor (A₁/A₂ₐ) antagonism, with IC₅₀ values <100 nM, attributed to halogen bonding with receptor residues . Phosphonate derivatives at C3 show improved solubility for in vivo studies .
Q. How can contradictory data on reaction yields be resolved?
Discrepancies in yields often arise from solvent purity, oxygen sensitivity, or trace metal contamination. For example, TBHP must be anhydrous to prevent side reactions . Reproducibility is improved by strict control of reaction atmosphere (N₂) and catalyst-to-substrate ratios (1:1.2 for I₂) . Conflicting biological data (e.g., IC₅₀ variations) may stem from assay conditions (e.g., ATP concentration in kinase assays) .
Methodological Recommendations
- Synthesis Optimization : Screen solvents (1,4-dioxane vs. ethanol) and oxidants (TBHP vs. NaOCl) to balance yield and sustainability .
- Characterization : Use X-ray crystallography to resolve ambiguous NMR signals in fused heterocycles .
- Biological Screening : Prioritize derivatives with electron-withdrawing groups (e.g., NO₂, CF₃) at C3/C8 for antimicrobial or receptor-targeted studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
